![molecular formula C27H22ClN5O2 B12044734 3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(4-Chlorbenzyl)oxy]phenyl}-N’-[(E)-(2-Methyl-1H-indol-3-yl)methyliden]-1H-pyrazol-5-carbohydrazid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolring, eine Indol-Einheit und eine Chlorbenzyl-Gruppe umfasst. Das Vorhandensein dieser funktionellen Gruppen trägt zu seiner vielfältigen chemischen Reaktivität und potenziellen biologischen Aktivität bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-{3-[(4-Chlorbenzyl)oxy]phenyl}-N’-[(E)-(2-Methyl-1H-indol-3-yl)methyliden]-1H-pyrazol-5-carbohydrazid umfasst in der Regel mehrere Schritte. Ein üblicher Ansatz ist die Herstellung der Zwischenverbindungen, wie z. B. 4-Chlorbenzylchlorid und 2-Methyl-1H-indol-3-carbaldehyd. Diese Zwischenprodukte werden dann Kondensationsreaktionen mit geeigneten Reagenzien unterzogen, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dazu gehört die Kontrolle von Parametern wie Temperatur, Lösungsmittelwahl und Reaktionszeit. Der Einsatz von Katalysatoren und Reinigungstechniken wie Umkristallisation oder Chromatographie kann ebenfalls verwendet werden, um die Effizienz des Syntheseprozesses zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
3-{3-[(4-Chlorbenzyl)oxy]phenyl}-N’-[(E)-(2-Methyl-1H-indol-3-yl)methyliden]-1H-pyrazol-5-carbohydrazid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Chlorbenzyl-Gruppe auftreten, wobei das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Eigenschaften als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs oder bakteriellen Infektionen.
Industrie: Wird bei der Entwicklung neuer Materialien oder chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-{3-[(4-Chlorbenzyl)oxy]phenyl}-N’-[(E)-(2-Methyl-1H-indol-3-yl)methyliden]-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es das Wachstum von Krebszellen hemmen, indem es mit zellulären Signalwegen interferiert oder Apoptose (programmierten Zelltod) induziert.
Wirkmechanismus
The mechanism of action of 3-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-{4-[(2-Chlorbenzyl)oxy]phenyl}-N’-[(E)-(2-Methyl-1H-indol-3-yl)methyliden]-1H-pyrazol-5-carbohydrazid
- 3-{4-[(4-Chlorbenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethyliden]-1H-pyrazol-5-carbohydrazid
- 3-{4-[(2-Chlorbenzyl)oxy]phenyl}-N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyliden]-1H-pyrazol-5-carbohydrazid
Einzigartigkeit
Die Einzigartigkeit von 3-{3-[(4-Chlorbenzyl)oxy]phenyl}-N’-[(E)-(2-Methyl-1H-indol-3-yl)methyliden]-1H-pyrazol-5-carbohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C27H22ClN5O2 |
|---|---|
Molekulargewicht |
483.9 g/mol |
IUPAC-Name |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c1-17-23(22-7-2-3-8-24(22)30-17)15-29-33-27(34)26-14-25(31-32-26)19-5-4-6-21(13-19)35-16-18-9-11-20(28)12-10-18/h2-15,30H,16H2,1H3,(H,31,32)(H,33,34)/b29-15+ |
InChI-Schlüssel |
AKBWHWQHKYQWAT-WKULSOCRSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
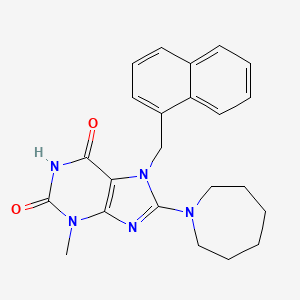
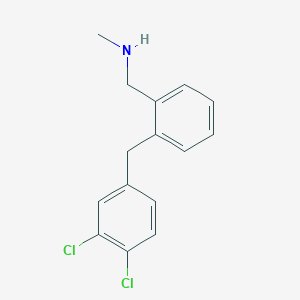

![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)

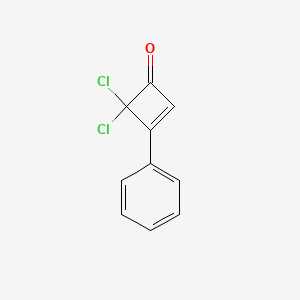
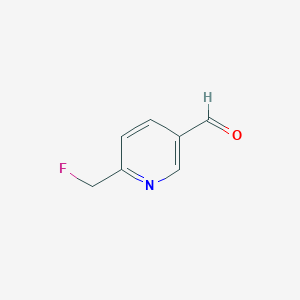
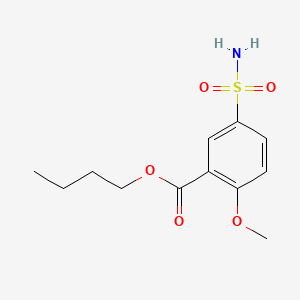
![1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)

![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044718.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12044722.png)
![3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044731.png)
